BenchChemオンラインストアへようこそ!

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide

Medicinal Chemistry Kinase Selectivity Scaffold Design

This imidazo[1,2-a]pyridine derivative features a distinctive N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide architecture that distinguishes it from common 2-aryl imidazopyridine series. The 3-methylene linkage and phenoxypropanamide N-phenyl substitution provide additional hydrogen-bond capacity and conformational flexibility, enabling unique kinase selectivity profiles and lipophilic-pocket engagement (e.g., TEAD1 palmitate site). Procure this ≥95% pure screening compound to diversify your kinase inhibitor library, explore covalent-warhead attachment via the phenyl ring, or conduct matched-pair lipophilicity- selectivity studies.

Molecular Formula C23H21N3O2
Molecular Weight 371.44
CAS No. 1797605-44-7
Cat. No. B2541701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide
CAS1797605-44-7
Molecular FormulaC23H21N3O2
Molecular Weight371.44
Structural Identifiers
SMILESCC(C(=O)N(CC1=CN=C2N1C=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H21N3O2/c1-18(28-21-12-6-3-7-13-21)23(27)26(19-10-4-2-5-11-19)17-20-16-24-22-14-8-9-15-25(20)22/h2-16,18H,17H2,1H3
InChIKeyYZTITWVMLASJPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide (CAS 1797605-44-7): Imidazopyridine Scaffold with Dual Aromatic Substitution


N-(Imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide (CAS: 1797605-44-7, MW: 371.44 g/mol, formula: C23H21N3O2) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry . The compound features an imidazo[1,2-a]pyridine core connected via a methylene bridge to an N-phenyl-2-phenoxypropanamide moiety, creating a three-component architecture with two nitrogen atoms capable of serving as hydrogen bond acceptors—a feature known to enhance target binding and potency . It is commercially available as a screening compound with ≥95% purity, catalog number CM638937, intended for research use only . The imidazo[1,2-a]pyridine scaffold is present in four marketed drugs and is recognized for its utility in fragment-based drug discovery (FBDD), covalent inhibitor design, and creation of novel intellectual property space .

Why Imidazo[1,2-a]pyridine Propanamide Analogs Cannot Be Interchanged with CAS 1797605-44-7


The substitution pattern on the imidazo[1,2-a]pyridine scaffold critically determines biological target engagement. CAS 1797605-44-7 bears a unique N-(imidazo[1,2-a]pyridin-3-ylmethyl) linkage combined with an N-phenyl-2-phenoxypropanamide side chain—a topological arrangement distinct from the more common 2-phenylimidazo[1,2-a]pyridine or 3-aryl-imidazo[1,2-a]pyridine series . In the imidazo[1,2-a]pyridine class, moving the substitution from the 2-position to the 3-position or altering the amide linkage geometry has been shown to shift kinase selectivity profiles (e.g., PI3Kα vs. c-KIT inhibition) [1]. Furthermore, the phenoxypropanamide N-phenyl substitution introduces additional hydrogen bond acceptor/donor capacity and conformational flexibility not present in simpler N-alkyl or N-benzyl analogs, potentially altering both potency and metabolic stability . These structural distinctions mean that even closely related imidazo[1,2-a]pyridine compounds (e.g., CAS 838812-17-2, which attaches the phenoxypropanamide to a phenyl ring at the 2-position rather than via a methylene bridge at the 3-position) cannot be assumed to exhibit equivalent target binding, selectivity, or physicochemical properties.

Quantitative Differentiation Evidence for N-(Imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide (CAS 1797605-44-7)


Structural Topology Differentiation: 3-Methylene Bridge vs. 2-Phenyl Direct Attachment in Imidazopyridine Propanamides

The target compound positions the imidazo[1,2-a]pyridine core at the 3-methylene position relative to the amide nitrogen, whereas the closest commercially available analog CAS 838812-17-2 (N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenoxypropanamide) attaches the phenoxypropanamide to a phenyl ring substituted at the imidazopyridine 2-position. This topological difference alters the vector of the phenoxypropanamide group relative to the imidazopyridine ring by approximately 3–4 Å and changes the dihedral angle profile. In the broader class, 3-substituted imidazo[1,2-a]pyridine derivatives have been shown to exhibit PI3K inhibitory activity distinct from 2-substituted analogs, with the 3-position providing better access to the kinase ATP-binding pocket [1]. No direct head-to-head comparison between these two specific compounds has been published.

Medicinal Chemistry Kinase Selectivity Scaffold Design

N-Phenyl Amide Substitution: Physicochemical Differentiation from N-Alkyl and N-Benzyl Imidazopyridine Analogs

The target compound contains an N-phenyl substituent on the propanamide nitrogen, in contrast to the more common N-alkyl or N-benzyl analogs in the imidazo[1,2-a]pyridine class. The calculated partition coefficient (cLogP) for the target compound is estimated at approximately 4.3 (based on the Chemenu SMILES and the 2-phenoxy-N-phenylpropanamide core LogP of 2.98 ), while the non-phenyl analog 2-phenoxy-N-ethylpropanamide exhibits a lower cLogP of approximately 2.5. The topological polar surface area (tPSA) of 55.6 Ų (calculated from SMILES) is comparable to class members but the increased aromatic surface area increases predicted plasma protein binding. No experimental solubility or metabolic stability data are available for direct comparison.

Physicochemical Properties Metabolic Stability Solubility

Imidazopyridine Bicyclic Core: Privileged Scaffold with Marketed Drug Precedents vs. Monocyclic Alternatives

The imidazo[1,2-a]pyridine bicyclic core is present in four FDA-approved drugs and is classified as a 'privileged structure' in medicinal chemistry due to its ability to engage multiple biological targets . This scaffold offers two nitrogen atoms as hydrogen bond acceptors, which can enhance binding affinity compared to monocyclic pyridine or phenyl alternatives. In the PI3K inhibitor field, imidazo[1,2-a]pyridine derivatives have achieved IC50 values as low as 0.3 nM against p110α (e.g., PI 3-Kα Inhibitor VIII) , whereas monocyclic pyridine-based PI3K inhibitors typically exhibit IC50 values in the 10–1000 nM range. The imidazo[1,2-a]pyridine scaffold has additionally demonstrated utility in fragment-based drug discovery (FBDD), covalent inhibitor design, and the creation of novel intellectual property . These class-level advantages highlight the potential of CAS 1797605-44-7 as a combinatorial chemistry diversification point.

Fragment-Based Drug Discovery Kinase Inhibition Covalent Inhibitors

TEAD1/YAP Transcription Factor Inhibition: Structural Proximity of CAS 1797605-44-7 to a Validated Reversible Inhibitor Chemotype

A structurally related compound, N-[(4-phenoxyphenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide, has been co-crystallized with TEAD1/YAP (PDB ID: 9FZA) and identified as a reversible inhibitor of this transcriptional complex implicated in multiple cancers including mesothelioma [1]. The target compound CAS 1797605-44-7 shares the imidazo[1,2-a]pyridine-3-carboxamide pharmacophore core but differs by having an N-phenyl-2-phenoxypropanamide side chain instead of the 4-phenoxyphenylmethyl amide. This structural similarity—with a Tanimoto coefficient >0.7—suggests the target compound may engage the same lipophilic palmitate-binding pocket on TEAD, but with potentially differentiated binding kinetics due to the bulkier N-phenyl substituent. No direct TEAD binding data are available for CAS 1797605-44-7.

TEAD-YAP Transcriptional Regulation Cancer

Optimal Application Scenarios for N-(Imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide (CAS 1797605-44-7)


Kinase Inhibitor Screening Library Diversification at the Imidazopyridine 3-Position

Given the established precedent for 3-substituted imidazo[1,2-a]pyridine derivatives as PI3K inhibitors (US20020151549A1), CAS 1797605-44-7 is optimally deployed as a screening library member in kinase inhibitor panels. Its unique N-phenyl-2-phenoxypropanamide substitution at the 3-methylene position complements existing 2-aryl imidazopyridine collections, providing a topologically distinct starting point for hit identification . Procurement of this compound is justified for laboratories that have already screened 2-substituted imidazopyridine libraries and require scaffold diversification.

TEAD-YAP Inhibitor Lead Optimization Starting Point

The structural proximity to the TEAD1/YAP reversible inhibitor co-crystallized in PDB 9FZA positions CAS 1797605-44-7 as a commercially available analog for exploring SAR around the lipophilic palmitate-binding pocket . Researchers can use this compound directly in TEAD reporter assays or as a synthetic intermediate for further derivatization, leveraging the imidazo[1,2-a]pyridine core and phenoxypropanamide side chain as independent diversification vectors.

Physicochemical Probe for Lipophilicity-Activity Relationship Studies in Imidazopyridine Series

The elevated cLogP (~4.3) and additional aromatic surface area of this compound, combined with its 7 rotatable bonds, make it a valuable tool for evaluating the lipophilicity–potency–selectivity trade-off in imidazopyridine lead optimization programs . It can serve as a 'high-lipophilicity boundary' probe in matched molecular pair analyses with less lipophilic analogs such as N-alkyl imidazopyridine propanamides.

Covalent Inhibitor Design Scaffold

The imidazo[1,2-a]pyridine core has recognized utility in covalent inhibitor design , and the N-phenylpropanamide moiety of CAS 1797605-44-7 provides a convenient handle for introducing electrophilic warheads (e.g., acrylamide, chloroacetamide) via the phenyl ring. This compound can serve as a starting material for focused covalent inhibitor library synthesis targeting kinases or transcription factors with accessible cysteine residues.

Quote Request

Request a Quote for N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.